2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by alkylation with an appropriate ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target, leading to effective inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in its carboxylic acid functional group.
2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Another similar compound with a difluoromethyl group and a pyrazole ring, but with a methoxyphenyl and carboxylate group.
Uniqueness
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its ethanamine side chain, which imparts different chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the ethanamine functionality is required .
Biological Activity
The compound 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The difluoromethyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a subject of interest in drug development.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoromethyl and pyrazole moieties contribute to its binding capabilities, influencing various cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play essential roles in signal transduction pathways.
- Receptor Interaction : It may interact with receptors involved in inflammation and cancer pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted that certain pyrazole derivatives displayed notable antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture and medicine .
Anticancer Potential
Pyrazole derivatives have been evaluated for their anticancer properties. A series of studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example, aminopyrazole-based compounds have been identified as effective agents against various cancer cell lines, including breast and lung cancer .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which are crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Properties
Molecular Formula |
C6H10ClF2N3 |
---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)5-1-3-11(10-5)4-2-9;/h1,3,6H,2,4,9H2;1H |
InChI Key |
WZGWTJLSBWWGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.